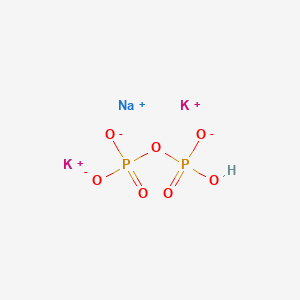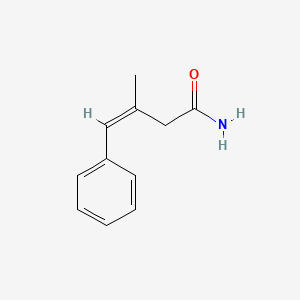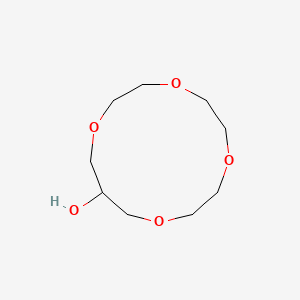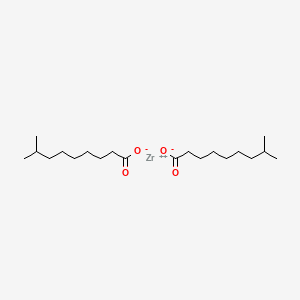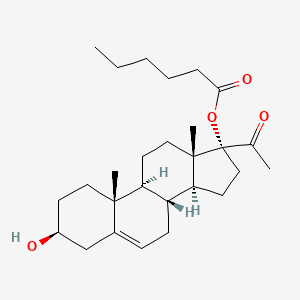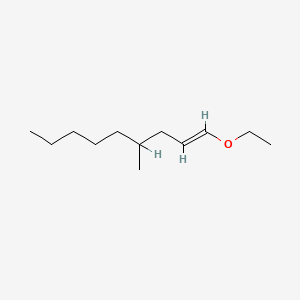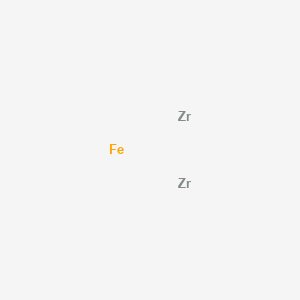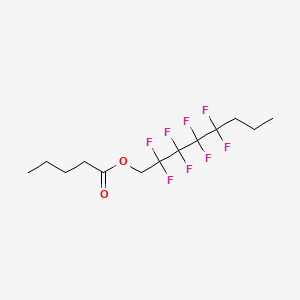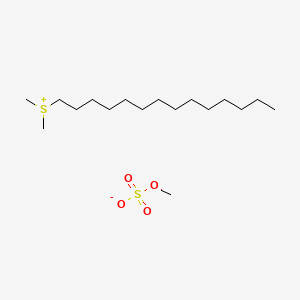
Dimethyltetradecylsulphonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltetradecylsulphonium methyl sulphate is an organosulfur compound with the molecular formula C17H38O4S2. It is a quaternary ammonium salt that features a sulphonium group. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyltetradecylsulphonium methyl sulphate typically involves the reaction of dimethyltetradecylsulphonium chloride with methyl sulphate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the purification of the final product through crystallization or distillation to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyltetradecylsulphonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonium group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted sulphonium salts.
Wissenschaftliche Forschungsanwendungen
Dimethyltetradecylsulphonium methyl sulphate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of dimethyltetradecylsulphonium methyl sulphate involves its interaction with lipid bilayers in cell membranes. The sulphonium group can disrupt the membrane structure, leading to increased permeability and potential cell lysis. This property is exploited in various applications, including antimicrobial formulations and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Dimethylsulfoxide: Another organosulfur compound with solvent properties.
Tetradecyltrimethylammonium bromide: A quaternary ammonium salt with similar surfactant properties.
Uniqueness: Dimethyltetradecylsulphonium methyl sulphate is unique due to its specific combination of a sulphonium group and a methyl sulphate group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
79762-45-1 |
|---|---|
Molekularformel |
C17H38O4S2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
dimethyl(tetradecyl)sulfanium;methyl sulfate |
InChI |
InChI=1S/C16H35S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-5-6(2,3)4/h4-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
PNLKJHBHBRSHQN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[S+](C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


